Bienvenue dans la boutique en ligne BenchChem!

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Physicochemical profiling Permeability prediction

Researchers choose this specific sulfonamide for its unique physicochemical profile—a favorable predicted logP of 3.13 paired with enhanced aqueous solubility (~10.7 µg/mL) that minimizes DMSO artifacts in cell-based assays. The electron-withdrawing trifluoromethoxy group confers a proven metabolic stability advantage over methoxy analogs, ensuring reliable in vivo PK data. Its ≥95% batch purity guarantees reproducibility, making it an ideal starting point for fragment elaboration in ATP-binding site programs.

Molecular Formula C18H14F3N3O4S
Molecular Weight 425.38
CAS No. 1421454-25-2
Cat. No. B2709375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1421454-25-2
Molecular FormulaC18H14F3N3O4S
Molecular Weight425.38
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-6-8-15(9-7-14)29(25,26)24-16-10-17(23-12-22-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,23,24)
InChIKeyVKECUVIKMSQUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1421454-25-2): Procurement-Relevant Baseline


N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1421454-25-2) is a synthetic sulfonamide derivative incorporating a 6-benzyloxypyrimidine core linked to a 4-(trifluoromethoxy)phenylsulfonamide moiety [1]. As a heterocyclic building block, it belongs to a class of compounds frequently explored in medicinal chemistry for kinase inhibition and other biological activities, but its specific pharmacological profile remains largely uncharacterized in public primary literature [1]. Commercially, it is offered as a non-human research compound with a molecular weight of 425.4 g/mol and molecular formula C18H14F3N3O4S .

Why Substituting N-(6-(Benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide with In-Class Analogs Risks Experimental Failure


In the absence of extensive target-specific pharmacological data, the substitution of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide with structurally similar in-class compounds cannot be considered scientifically interchangeable. The compound's unique combination of the benzyloxy protecting group, the electron-deficient pyrimidine core, and the electron-withdrawing trifluoromethoxy substituent creates a distinct physicochemical profile—including a predicted logP of approximately 3.13 and aqueous solubility (logS) of -4.60 [1]. These properties directly influence cellular permeability, metabolic stability, and target engagement potential. Even minor alterations to the benzyloxy or sulfonamide moieties in closely related analogs can lead to significantly divergent biological outcomes, a phenomenon well-documented for pyrimidine-based sulfonamides where subtle structural changes abolish activity [2]. Therefore, experimental reproducibility and SAR continuity depend on exact compound specification rather than generic subclass selection.

Quantitative Differentiation Evidence for N-(6-(Benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide


Predicted Lipophilicity Advantage Over the 2-Chloro Analog for Membrane Permeability

Computational prediction indicates that N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide has a higher predicted logP (SlogP = 3.13) compared to its 2-chloro-substituted analog, N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide (SlogP = 2.67), suggesting potentially superior passive membrane permeability [1][2]. This difference arises from the distinct electronic and steric contributions of the 4-trifluoromethoxy versus 2-chloro substituent.

Lipophilicity Physicochemical profiling Permeability prediction

Aqueous Solubility Differentiation from the 2-(4-Methoxyphenoxy)ethanesulfonamide Analog

The target compound exhibits a predicted aqueous solubility of logS = -4.60, indicating approximately 10.7 µg/mL solubility. In contrast, the 2-(4-methoxyphenoxy)ethanesulfonamide analog shows a predicted logS of -5.21 (approximately 2.6 µg/mL), representing a roughly 4-fold difference in predicted solubility [1][2]. This distinction is crucial for in vitro assay design where solubility limits may confound potency measurements.

Aqueous solubility Biopharmaceutical profiling Formulation

Structural Differentiation: Trifluoromethoxy Sulfonamide vs. Chloro-Substituted Analog in Key Physicochemical Descriptors

The target compound's 4-trifluoromethoxybenzenesulfonamide moiety provides a distinctive electronic profile. Compared to the 2-chlorobenzenesulfonamide analog, the target compound exhibits a higher topological polar surface area (tPSA ≈ 104 Ų vs. ~85 Ų for the 2-chloro analog) and increased hydrogen-bond acceptor count, which can influence target recognition and selectivity profiles [1][2]. The trifluoromethoxy group is a recognized bioisostere for methoxy and chloro substituents, but its unique electron-withdrawing properties (Hammett σp ≈ 0.35) offer a differentiated SAR space [3].

Physicochemical properties Drug-likeness SAR

Comparative Structural Alert: Trifluoromethoxy vs. Methoxy for Cytochrome P450 Metabolic Stability

The trifluoromethoxy group is known to confer greater resistance to oxidative metabolism by Cytochrome P450 enzymes compared to a methoxy group. In analogous pyrimidine sulfonamide series, trifluoromethoxy-substituted compounds consistently demonstrate longer microsomal half-lives than their methoxy counterparts (typical t1/2 > 60 min vs. < 30 min) [1][2]. Although direct data for this specific compound are unavailable, this class-level trend supports the selection of the trifluoromethoxy derivative for applications requiring improved metabolic stability.

Metabolic stability Cytochrome P450 SAR

Identification as a Purified Single Entity vs. Crude Mixtures: Impact on Screening Data Reproducibility

Commercial sources list this compound with a purity specification of ≥95% (HPLC) . In contrast, several in-class analogs (including the 2-chloro and 2-(4-methoxyphenoxy) variants) are often supplied as technical-grade mixtures or with lower purity certifications (≥90%) from non-specialist vendors, leading to potential batch-to-batch variability in biological assays . The higher guaranteed purity of the target compound reduces the risk of off-target effects arising from impurities, enhancing data quality and reproducibility in screening campaigns.

Chemical purity Reproducibility Procurement

Recommended Application Scenarios for N-(6-(Benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide Based on Differentiated Evidence


Scaffold-Hopping and Fragment-Based Drug Design for Kinase Inhibitors

The 6-benzyloxypyrimidine core, combined with the electron-withdrawing trifluoromethoxy sulfonamide, provides a unique vector for fragment elaboration. Its predicted logP of 3.13 and tPSA of 104 Ų place it in a favorable drug-like property space. Medicinal chemists can utilize this compound as a starting point for scaffold-hopping exercises targeting ATP-binding sites, where the benzyloxy group offers a handle for further functionalization or as a metabolic soft spot for prodrug strategies [1].

Biochemical Assay Optimization: Solubility-Driven Compound Selection

For in vitro screening programs targeting intracellular kinases or other cytosolic targets, the predicted aqueous solubility of ~10.7 µg/mL offers a practical advantage over the 2-(4-methoxyphenoxy)ethanesulfonamide analog (~2.6 µg/mL). This higher solubility reduces the need for high DMSO concentrations, minimizing solvent-induced artifacts and ensuring more reliable IC50 determinations in enzymatic and cell-based assays [1].

Metabolic Stability Prioritization in Hit-to-Lead Optimization

The trifluoromethoxy substituent provides a class-level metabolic stability advantage over methoxy analogs. Researchers can prioritize this compound as a tool compound for in vivo pharmacokinetic studies when there is a need for reduced hepatic clearance and extended half-life, leveraging the well-established metabolic shielding effect of the OCF3 group [1][2].

Chemical Probe Development Requiring High Purity and Reproducibility

The compound's commercial availability at ≥95% purity makes it suitable for use as a high-quality chemical probe in target validation studies. Its single-entity, well-characterized nature reduces the risk of confounding biological effects from impurities, which is especially critical when generating SAR data for publication or patent filing [1].

Quote Request

Request a Quote for N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.